4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
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Overview
Description
This compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a nitrogen-based hetero-aromatic ring structure . This core is substituted with various functional groups including a 2-chlorophenyl group, a methyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction was used in the synthesis of this compound .Physical and Chemical Properties Analysis
The compound is a colorless solid with a melting point of 302–304 °C .Scientific Research Applications
Synthesis Approaches
The compound 4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is part of the pyrazolo[1,5-a]pyrimidine family. Research has explored various synthesis methods and the characterization of similar compounds. For instance, Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. The process involved the synthesis of intermediate compounds through acetylation and condensation steps, followed by the preparation of the desired pyrazolo[1,5-a]pyrimidines using diethyl 2-phenylmalonates and 5-amino-1H-pyrazoles. These compounds were characterized by IR and 1HNMR, indicating the potential for detailed structural analysis of related compounds (Xu Li-feng, 2011).
Chemical Reactions and Derivatives
The scope of reactions and derivatives involving pyrazolo[1,5-a]pyrimidines is broad. El-Sayed (2017) focused on the synthesis of tricyclic pyrimidines and triazines through cycloaddition and intermolecular cyclization of cyclic amidine. This research highlights the versatility of these compounds in forming various heterocyclic structures, indicating the potential for creating diverse derivatives of this compound (H. El‐Sayed, 2017).
Antitumor Activities
Several studies have reported the antitumor activities of pyrazolo[1,5-a]pyrimidines. For instance, Liu et al. (2020) synthesized a compound with a structure similar to the compound and determined its crystal structure. They found that it had significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Jin Liu Jin Liu et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
The compound this compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity .
Biochemical Pathways
The compound this compound affects the estrogen signaling pathway . By inhibiting ERβ, it can alter the downstream effects of this pathway . For instance, it can reduce follicle-stimulating hormone (FSH)-mediated cAMP production .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
The inhibition of ERβ by this compound can lead to various molecular and cellular effects. For instance, it has been shown to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ .
Future Directions
Properties
IUPAC Name |
4-[[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O/c1-11-10-16(28-13-8-6-12(7-9-13)19(26)31)30-20(27-11)17(18(29-30)21(23,24)25)14-4-2-3-5-15(14)22/h2-10,28H,1H3,(H2,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHGTDNVUXQZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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